molecular formula C14H6N8O14 B12812660 Ethanediamide, N,N'-bis(2,4,6-trinitrophenyl)- CAS No. 29135-62-4

Ethanediamide, N,N'-bis(2,4,6-trinitrophenyl)-

Cat. No.: B12812660
CAS No.: 29135-62-4
M. Wt: 510.24 g/mol
InChI Key: NKDXVHGJEHYZHY-UHFFFAOYSA-N
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Description

Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- is a chemical compound with the molecular formula C14H6N8O14.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- typically involves the reaction of ethanediamide with 2,4,6-trinitrophenyl derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- involves its interaction with molecular targets through various pathways. The compound’s high nitrogen content and reactive functional groups allow it to participate in multiple chemical reactions, influencing its effects on different systems .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2,4,6-trinitrophenyl)oxamide
  • 2,2’,4,4’,6,6’-Hexanitrooxanilide
  • N,N’-Dipicryloxamide

Properties

CAS No.

29135-62-4

Molecular Formula

C14H6N8O14

Molecular Weight

510.24 g/mol

IUPAC Name

N,N'-bis(2,4,6-trinitrophenyl)oxamide

InChI

InChI=1S/C14H6N8O14/c23-13(15-11-7(19(29)30)1-5(17(25)26)2-8(11)20(31)32)14(24)16-12-9(21(33)34)3-6(18(27)28)4-10(12)22(35)36/h1-4H,(H,15,23)(H,16,24)

InChI Key

NKDXVHGJEHYZHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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